4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 101439-76-3
VCID: VC20822583
InChI: InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)
SMILES: C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C17H11NO3S2
Molecular Weight: 341.4 g/mol

4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid

CAS No.: 101439-76-3

Cat. No.: VC20822583

Molecular Formula: C17H11NO3S2

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid - 101439-76-3

Specification

CAS No. 101439-76-3
Molecular Formula C17H11NO3S2
Molecular Weight 341.4 g/mol
IUPAC Name 4-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Standard InChI InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)
Standard InChI Key HJGHAHOKZBWVGK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator